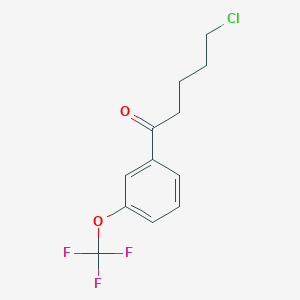

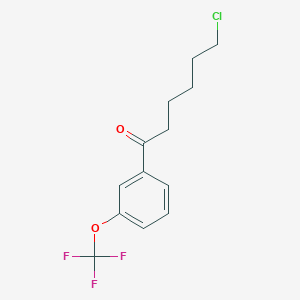

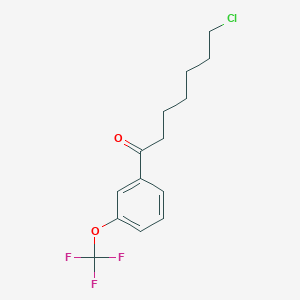

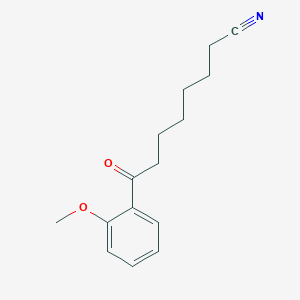

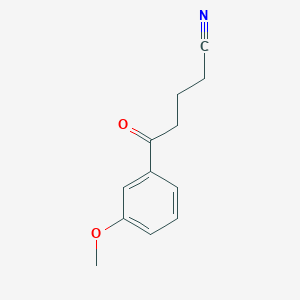

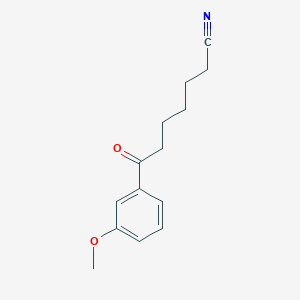

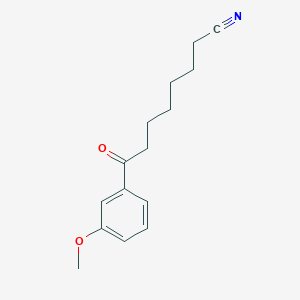

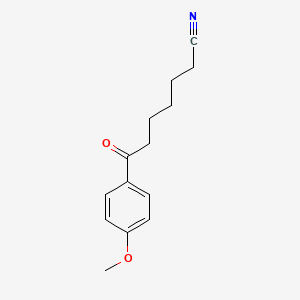

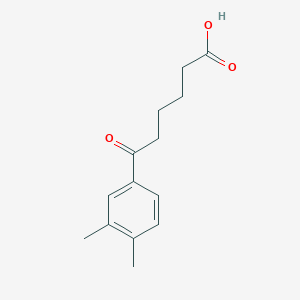

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a carboxylic acid with a long carbon chain and a dimethylphenyl group attached. Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The presence of this functional group imparts certain chemical properties to the compound, such as the ability to participate in reactions like esterification and amide formation .

Chemical Reactions Analysis

Carboxylic acids can participate in a variety of chemical reactions. They can react with amines to form amides, with alcohols to form esters, and can be reduced to form alcohols. The presence of the dimethylphenyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “6-(3,4-Dimethylphenyl)-6-oxohexanoic acid” would depend on its specific structure. Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .Applications De Recherche Scientifique

Photoremovable Protecting Group in Organic Synthesis and Biochemistry

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid and related compounds have been studied for their potential as photoremovable protecting groups in organic synthesis and biochemistry. The photoreaction is initiated by efficient photoenolization, and these compounds could have applications in creating 'caged compounds' for biochemical studies (Zabadal et al., 2001).

Synthesis and Anti-inflammatory Properties

This compound is involved in the synthesis and interconversion of related chemical structures, like 6-aroyl-4-oxohexanoic acids, which have demonstrated anti-inflammatory properties. These findings suggest potential applications in medicinal chemistry (Short & Rockwood, 1969).

Synthesis of Functional Polymers

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid plays a role in the synthesis of functional polycaprolactones via Passerini multicomponent polymerization. This method yields polymers with a variety of pendent groups, opening avenues in materials science for developing polymers with adjustable properties (Jian Zhang et al., 2016).

Mass Spectrometry Characterization

Studies have been conducted on the mass spectrometric characterization of small oxocarboxylic acids, including 6-oxohexanoic acid, which is structurally related to 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid. These studies provide insights into the fragmentation behavior of these compounds, which is crucial for analytical chemistry (Kanawati et al., 2007).

Luminescence Sensing of Chemicals

Compounds structurally related to 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid, like dimethylphenyl imidazole dicarboxylates, have been used in the synthesis of lanthanide(III)-organic frameworks. These frameworks show potential as fluorescence sensors for benzaldehyde-based derivatives, indicating potential applications in chemical sensing technologies (Shi et al., 2015).

Mécanisme D'action

The mechanism of action would depend on the specific application of the compound. For example, if the compound were used as a drug, the mechanism of action would depend on the drug’s target in the body. Without specific information about the use of “6-(3,4-Dimethylphenyl)-6-oxohexanoic acid”, it’s difficult to provide a detailed analysis .

Safety and Hazards

Orientations Futures

The future directions for research on a compound like “6-(3,4-Dimethylphenyl)-6-oxohexanoic acid” would depend on its potential applications. For example, if the compound has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

Propriétés

IUPAC Name |

6-(3,4-dimethylphenyl)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10-7-8-12(9-11(10)2)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKYRWIIMLLSBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCCCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645272 |

Source

|

| Record name | 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid | |

CAS RN |

870286-97-8 |

Source

|

| Record name | 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.